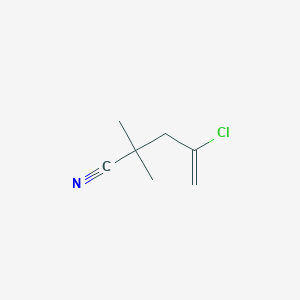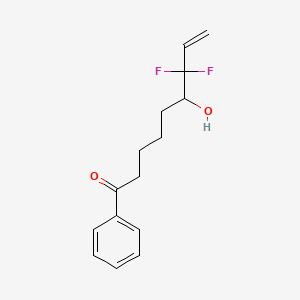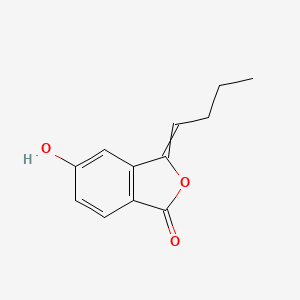
2-Hydroperoxyoctadeca-9,12,15-trienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroperoxyoctadeca-9,12,15-trienoic acid is a lipid hydroperoxide derived from the oxidation of polyunsaturated fatty acids. It is a significant intermediate in the metabolism of alpha-linolenic acid and plays a crucial role in various biological processes, including inflammation and cell signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid can be synthesized enzymatically from linoleic and linolenic acids. The process involves the action of lipoxygenase enzymes, which introduce a hydroperoxy group at specific positions on the fatty acid chain . The reaction typically occurs in an aqueous environment at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using lipoxygenase enzymes. The fatty acids are extracted from natural sources such as plant oils and subjected to enzymatic oxidation. The resulting hydroperoxides are then purified using techniques like flash column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more reactive species such as aldehydes and ketones.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions
Major Products:
Oxidation: Aldehydes, ketones, and other reactive oxygen species.
Reduction: Hydroxyl derivatives.
Substitution: Compounds with different functional groups replacing the hydroperoxy group
Applications De Recherche Scientifique
2-Hydroperoxyoctadeca-9,12,15-trienoic acid has numerous applications in scientific research:
Chemistry: It is used as a model compound to study lipid peroxidation and oxidative stress.
Biology: It plays a role in cell signaling pathways and is involved in the regulation of inflammation and immune responses.
Medicine: It is studied for its potential therapeutic effects in conditions related to oxidative stress and inflammation.
Industry: It is used in the production of bio-based materials and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 2-Hydroperoxyoctadeca-9,12,15-trienoic acid involves its interaction with cellular components, leading to the generation of reactive oxygen species. These reactive species can modify proteins, lipids, and DNA, thereby influencing various cellular processes. The compound acts as a signaling molecule, modulating pathways related to inflammation, apoptosis, and cell proliferation .
Comparaison Avec Des Composés Similaires
- 9-Hydroperoxyoctadeca-10,12,15-trienoic acid
- 13-Hydroperoxyoctadeca-9,11,15-trienoic acid
Comparison: 2-Hydroperoxyoctadeca-9,12,15-trienoic acid is unique due to its specific position of the hydroperoxy group, which influences its reactivity and biological activity. Compared to similar compounds, it has distinct roles in lipid peroxidation and cell signaling, making it a valuable compound for research in oxidative stress and inflammation .
Propriétés
Numéro CAS |
150950-22-4 |
|---|---|
Formule moléculaire |
C18H30O4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-hydroperoxyoctadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(22-21)18(19)20/h3-4,6-7,9-10,17,21H,2,5,8,11-16H2,1H3,(H,19,20) |
Clé InChI |
BFDKCISGMFXZOW-UHFFFAOYSA-N |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCC(C(=O)O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propanone, 1-[4-methyl-2-(2-pyridinyl)phenyl]-](/img/structure/B12553169.png)
![3-[2-(3-Methyl-4-nitro-1,2-oxazol-5(2H)-ylidene)ethylidene]-2-phenyl-3H-indole](/img/structure/B12553181.png)
![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![N-[1-[ethenyl(formyl)amino]ethyl]formamide](/img/structure/B12553190.png)


![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)

![N-[3-(Dimethylamino)propyl]-N-(2-hydroxyethyl)dodecanamide](/img/structure/B12553224.png)
![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)



